Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Overview
Description
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a solid at room temperature and is soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves a reaction between 2-methyl-3-nitroaniline and triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst . The reaction is carried out at 120°C, and the ethanol formed during the reaction is continuously distilled off. The resulting product is then purified by fractional vacuum distillation, yielding the imidate ester as a light-yellow, solidifying oil .
Chemical Reactions Analysis
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in biochemical assays and studies involving protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect the protein’s function. These interactions are crucial for its applications in proteomics and biochemical research .
Comparison with Similar Compounds
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be compared with other similar compounds, such as:
Ethyl-N-(2-methyl-4-nitrophenyl)formimidate: Similar structure but with the nitro group in a different position.
Ethyl-N-(2-methyl-3-aminophenyl)formimidate: Similar structure but with an amino group instead of a nitro group.
Ethyl-N-(2-methyl-3-chlorophenyl)formimidate: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIOTXCYPEXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448062 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-93-9 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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